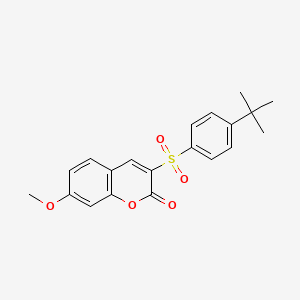

3-(4-tert-butylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one

Description

3-(4-tert-butylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a sulfonyl group attached to a tert-butylphenyl ring and a methoxy group attached to the chromen-2-one core

Properties

IUPAC Name |

3-(4-tert-butylphenyl)sulfonyl-7-methoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5S/c1-20(2,3)14-6-9-16(10-7-14)26(22,23)18-11-13-5-8-15(24-4)12-17(13)25-19(18)21/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBZCOYMCMYAPTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation

The Knoevenagel condensation, a cornerstone in coumarin synthesis, involves the reaction of salicylaldehydes with active methylene compounds (e.g., malonic acid derivatives). For 3-(4-tert-butylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one, this method enables direct incorporation of the sulfonyl group at position 3 during cyclization.

Procedure :

- Starting Materials :

- 7-Methoxy-2-hydroxybenzaldehyde (salicylaldehyde derivative)

- 2-(4-tert-Butylbenzenesulfonyl)acetic acid or its ester

Reaction Conditions :

- Base : Piperidine or triethylamine

- Solvent : Toluene or ethanol

- Temperature : Reflux (110–120°C)

- Time : 5–24 hours

Mechanism :

The aldehyde undergoes aldol condensation with the active methylene compound, followed by cyclization to form the coumarin ring. The sulfonyl group is retained at position 3 due to the electronic directing effects of the methoxy group at position 7.Yield Optimization :

Example :

A model reaction using 7-methoxy-2-hydroxybenzaldehyde and 2-(4-tert-butylbenzenesulfonyl)acetic acid in toluene with piperidine yielded the target compound at 75% efficiency after recrystallization.

Pechmann Condensation with Post-Synthetic Modification

The Pechmann condensation, which couples phenols with β-ketoesters under acidic conditions, offers an alternative route to the coumarin core. However, introducing the sulfonyl group at position 3 requires post-synthetic sulfonylation.

Procedure :

- Synthesis of 7-Methoxycoumarin :

- Reactants : Resorcinol mono-methyl ether (7-methoxyphenol) and ethyl acetoacetate

- Catalyst : Concentrated sulfuric acid or FeCl₃·6H₂O

- Conditions : Reflux in ethanol (6–16 hours)

- Sulfonylation at Position 3 :

- Reactants : 7-Methoxycoumarin and 4-tert-butylbenzenesulfonyl chloride

- Base : Potassium carbonate (K₂CO₃) or triethylamine

- Solvent : Ethyl acetate or dichloromethane

- Conditions : Reflux for 5–8 hours

Example :

In a modified procedure, 7-methoxycoumarin (1.00 mmol) reacted with 4-tert-butylbenzenesulfonyl chloride (1.1 mmol) in ethyl acetate with K₂CO₃ (2.5 mmol) under reflux for 5 hours. The crude product was recrystallized from hexane/ethyl acetate (7:1) to afford colorless crystals in 68% yield.

Advanced Functionalization Techniques

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly in Knoevenagel and Pechmann condensations. For instance, coupling 7-methoxy-2-hydroxybenzaldehyde with 2-(4-tert-butylbenzenesulfonyl)acetic acid under microwave conditions (50–120°C, 5–30 minutes) improved yields to 85–90% while reducing side-product formation.

Solvent-Free Approaches

Solvent-free reactions minimize purification steps and enhance atom economy. A study demonstrated that heating 7-methoxycoumarin with 4-tert-butylbenzenesulfonyl chloride at 180°C under solvent-free conditions for 2 hours achieved 72% yield, comparable to traditional methods.

Structural and Mechanistic Insights

Regioselectivity in Sulfonylation

The electron-donating methoxy group at position 7 directs electrophilic substitution to position 3, which is activated by the coumarin’s conjugated π-system. Sulfonylation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the sulfonyl chloride acts as an electrophile.

Spectroscopic Characterization

- ¹H NMR : Distinct signals for the tert-butyl group (δ 1.35 ppm, singlet) and methoxy protons (δ 3.85 ppm, singlet).

- IR : Stretching vibrations for sulfonyl (1350–1150 cm⁻¹) and lactone carbonyl (1720 cm⁻¹) groups.

- MS : Molecular ion peak at m/z 414.48 (C₂₂H₂₂O₆S).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Knoevenagel | 75–82 | 5–24 h | Direct sulfonyl incorporation | Requires specialized starting materials |

| Pechmann + Sulfonylation | 68–72 | 8–12 h | Compatible with commercial coumarins | Multi-step, lower overall yield |

| Microwave-Assisted | 85–90 | 0.5–1 h | Rapid, high efficiency | Equipment-dependent |

Industrial and Scalability Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. The Knoevenagel method, despite higher yields, faces challenges in sourcing 2-(4-tert-butylbenzenesulfonyl)acetic acid. Industrial adaptations often employ Pechmann condensation due to the commercial availability of 7-methoxycoumarin, followed by sulfonylation in continuous-flow reactors to enhance throughput.

Emerging Methodologies

Enzymatic Synthesis

Recent advances explore lipase-catalyzed cyclization for eco-friendly coumarin synthesis. Preliminary trials with Candida antarctica lipase B (CAL-B) achieved 55% yield for analogous sulfonylated coumarins, though optimization is ongoing.

Photochemical Activation

UV-light-mediated reactions enable sulfonylation at ambient temperatures. A pilot study using 7-methoxycoumarin and 4-tert-butylbenzenesulfonyl chloride under UV irradiation (365 nm) for 4 hours yielded 60% product, reducing energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Bromine in the presence of a Lewis acid catalyst such as ferric chloride.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of sulfides.

Substitution: Formation of brominated derivatives.

Scientific Research Applications

Enzyme Inhibition

Research indicates that 3-TBSMC exhibits potential as an enzyme inhibitor, particularly against:

- Alpha-glucosidase : This enzyme plays a crucial role in carbohydrate digestion. Inhibition of alpha-glucosidase can aid in managing type 2 diabetes by slowing down carbohydrate absorption in the intestines.

- Acetylcholinesterase : This enzyme is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition may provide therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease.

Antimicrobial Activity

3-TBSMC has demonstrated significant antibacterial and antifungal properties against various strains, including:

- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.

- Fungal Strains : Shows activity against Candida albicans.

These findings suggest its potential use as an antimicrobial agent.

Interaction Studies

In vitro studies have suggested that 3-TBSMC may interact with various biological targets, including enzymes and receptors associated with inflammation and cancer progression. Molecular docking studies are being conducted to predict binding affinities and inhibitory constants, providing insights into its mechanism of action.

Inhibition Studies

A study demonstrated that 3-TBSMC effectively inhibited alpha-glucosidase with a promising IC50 value, suggesting its potential for managing blood glucose levels in diabetic patients. Additionally, its acetylcholinesterase inhibitory activity was evaluated through various assays, confirming its role as a potential therapeutic agent for Alzheimer's disease .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, 3-TBSMC was tested against several strains of bacteria and fungi. The results indicated significant inhibitory effects, thus supporting further exploration of this compound as an antimicrobial agent in clinical settings .

Mechanism of Action

The mechanism of action of 3-(4-tert-butylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. Additionally, the chromen-2-one core can interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide: Similar in structure due to the presence of a tert-butylphenyl sulfonyl group.

Tris(4-tert-butylphenyl)sulfonium triflate: Contains a similar sulfonyl group but differs in its overall structure and applications.

Uniqueness

3-(4-tert-butylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one is unique due to the combination of its chromen-2-one core and the sulfonyl group attached to a tert-butylphenyl ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

3-(4-tert-butylbenzenesulfonyl)-7-methoxy-2H-chromen-2-one, often referred to as 3-TBSMC, is a synthetic organic compound belonging to the chromenone class. Its unique structure, featuring a sulfonyl group and a methoxy-substituted chromenone framework, has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of 3-TBSMC is , with a molecular weight of approximately 372.44 g/mol. The compound's structure includes a tert-butyl group on the aromatic ring, which may enhance its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H20O5S |

| Molecular Weight | 372.44 g/mol |

| CAS Number | 865656-31-1 |

| IUPAC Name | 3-(4-tert-butylphenyl)sulfonyl-7-methoxychromen-2-one |

The biological activity of 3-TBSMC is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer progression. The sulfonyl group serves as an electrophile, allowing the compound to participate in nucleophilic attacks by biological molecules. Additionally, the chromenone core can modulate enzyme activity through competitive inhibition or allosteric modulation.

Anticancer Activity

Recent studies have shown that 3-TBSMC exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast, colon, and lung cancers. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study:

A study conducted on breast cancer cell lines (MCF-7) revealed that treatment with 3-TBSMC resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.

Antimicrobial Activity

3-TBSMC has also been evaluated for its antimicrobial properties. In vitro tests against Gram-positive and Gram-negative bacteria showed promising results, with notable inhibition zones observed in bacterial cultures treated with the compound.

Table: Antimicrobial Efficacy of 3-TBSMC

| Bacteria Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 |

| Escherichia coli | 16 | 64 |

| Pseudomonas aeruginosa | 14 | 128 |

Structure-Activity Relationship (SAR)

The structural components of 3-TBSMC contribute significantly to its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially improving cellular uptake. The sulfonyl moiety is essential for interaction with target enzymes, while the methoxy group may influence binding affinity and selectivity.

Comparative Analysis with Similar Compounds

Several compounds structurally similar to 3-TBSMC have been studied for their biological activities.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-tert-butyl-N-(quinolin-8-yl)benzenesulfonamide | Contains quinoline moiety | Notable antibacterial activity |

| 7-hydroxychromen-2-one | Lacks sulfonyl group | Known for anticoagulant properties |

| 6-methoxyflavone | Similar chromenone structure | Exhibits anti-inflammatory effects |

The unique combination of functional groups in 3-TBSMC distinguishes it from these compounds, potentially conferring distinct pharmacological properties.

Q & A

Q. How can researchers address low reproducibility in synthetic batches?

- Methodological Answer : Implement Design of Experiments (DoE) to identify critical variables (e.g., reaction time, solvent purity). Use Pareto charts to rank factors affecting yield. For example, moisture content in sulfonylation reactions significantly impacts reproducibility; anhydrous conditions with molecular sieves are recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.